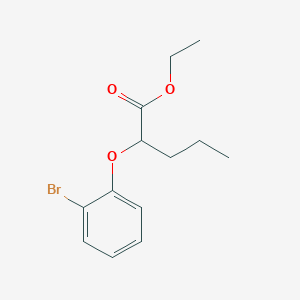

Ethyl 2-(2-bromophenoxy)pentanoate

説明

Ethyl 2-(2-bromophenoxy)pentanoate is an organobromine compound characterized by a pentanoate ester backbone substituted with a 2-bromophenoxy group at the second carbon. Its synthesis typically involves Rh(II)-catalyzed C-H insertion or Mitsunobu reactions, as demonstrated in studies on related bromophenoxy esters . Key spectral data include:

- 13C NMR (CDCl3): Peaks at 170.4 (ester carbonyl), 140.0 (aromatic carbons adjacent to bromine), and 61.7 ppm (ethoxy group) .

- HRMS (ESI+): Observed mass of 354.1825 (expected 354.1818), confirming molecular formula C₁₃H₁₇BrO₃ .

The compound’s structural analogs often involve variations in substituents (e.g., chloro groups) or ester chain lengths, which modulate reactivity and applications in pharmaceuticals and agrochemicals .

特性

分子式 |

C13H17BrO3 |

|---|---|

分子量 |

301.18 g/mol |

IUPAC名 |

ethyl 2-(2-bromophenoxy)pentanoate |

InChI |

InChI=1S/C13H17BrO3/c1-3-7-12(13(15)16-4-2)17-11-9-6-5-8-10(11)14/h5-6,8-9,12H,3-4,7H2,1-2H3 |

InChIキー |

MSWPPDWDKORPNJ-UHFFFAOYSA-N |

正規SMILES |

CCCC(C(=O)OCC)OC1=CC=CC=C1Br |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structural Analogs

Bromophenoxy-Substituted Esters

Key Differences:

- Synthesis Complexity: Yields for bromophenoxy esters exceed 95% under Rh(II) catalysis, whereas trifluoromethyl-substituted analogs require multi-step syntheses with unverified yields .

Comparison with Functional Analogs

Ethyl Esters with Aliphatic Chains

Key Differences:

- Aroma Contribution: Ethyl pentanoate contributes fruity notes (e.g., apple) in beers, whereas Ethyl 2-(2-bromophenoxy)pentanoate lacks aroma relevance due to its bulky bromophenoxy group .

- Combustion Properties: Ethyl pentanoate exhibits laminar burning velocities of 35–40 cm/s at 1 atm, making it a viable biofuel candidate, while bromophenoxy derivatives are unexplored in this context .

Data Tables

Table 1: Spectral Data Comparison

| Compound | 13C NMR (ppm) | HRMS (Observed) |

|---|---|---|

| Ethyl 2-(2-bromophenoxy)pentanoate | 170.4, 140.0, 61.7 | 354.1825 |

| Ethyl pentanoate | 173.2 (ester), 60.9 (ethoxy) | 159.1386 (calc) |

Table 2: Combustion Properties

| Compound | Laminar Burning Velocity (cm/s) | Pressure (atm) | Temperature (K) |

|---|---|---|---|

| Ethyl pentanoate | 35–40 | 1 | 298 |

| Ethyl hexanoate | 30–35 | 1 | 298 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。